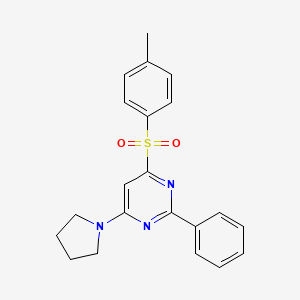
2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound featuring a unique structure combining sulfonyl, phenyl, and oxadiazole moieties. This compound can exhibit a wide range of chemical properties, making it an intriguing subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step synthetic processes. Starting from basic precursors like ethylsulfonyl chloride, methoxybenzene, and acetamide, the key steps include nucleophilic substitution reactions and cyclization reactions under specific conditions.
Step 1: Nucleophilic substitution reaction involving ethylsulfonyl chloride and a suitable phenyl compound.
Step 2: Formation of the oxadiazole ring through cyclization, involving reagents like hydrazine hydrate.
Step 3: Coupling the resulting intermediate with 2-methoxyphenylacetyl chloride.
Industrial Production Methods: In industrial settings, the production methods involve scaling up the laboratory synthetic procedures with optimized reaction conditions and catalysts to ensure high yield and purity. The use of automated reactors and continuous flow chemistry techniques can significantly enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oxidation reactions can modify the sulfonyl or phenyl groups, altering the compound's properties.
Reduction: Reduction of specific functional groups, such as the nitro group if present, to corresponding amines.
Substitution: Electrophilic or nucleophilic substitutions on the phenyl ring can introduce new functional groups, altering the compound's reactivity.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Alkyl halides, amines, under acidic or basic conditions.
Major Products Formed: The products vary based on the specific reaction. Oxidation typically yields sulfoxides or sulfones, reduction yields amines, and substitution can yield a variety of alkylated or functionalized products.
Applications De Recherche Scientifique
In Chemistry:
Used as a starting material for further organic synthesis.
Acts as a ligand in coordination chemistry.
In Biology:
Potential as a biochemical probe due to its structural complexity.
Investigated for its interactions with biological macromolecules.
In Medicine:
Explored for potential pharmaceutical applications.
Analyzed for its biological activity and therapeutic potential.
In Industry:
Utilized in the development of advanced materials.
Considered for applications in the synthesis of dyes and polymers.
Mécanisme D'action
2-(4-(Ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects primarily through interaction with specific molecular targets. The sulfonyl and oxadiazole groups may bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to observable physiological effects.
Comparaison Avec Des Composés Similaires
2-(4-(Methylsulfonyl)phenyl)-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(Propylsulfonyl)phenyl)-N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
This article presents a detailed overview of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Intrigued by any particular section?
Propriétés
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-28(24,25)14-10-8-13(9-11-14)12-17(23)20-19-22-21-18(27-19)15-6-4-5-7-16(15)26-2/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVJPXDMLRIEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2908144.png)
![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylbut-2-ynamide](/img/structure/B2908145.png)
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/new.no-structure.jpg)
![5-[(furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2908150.png)
![2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile](/img/structure/B2908153.png)

![1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2908155.png)
![3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2908156.png)
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908158.png)



